BenchChemオンラインストアへようこそ!

4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide

carbonic anhydrase enzyme inhibition glaucoma

4-tert-Butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide (CAS 727689-12-5) is a synthetic pyrrolidine-benzenesulfonamide hybrid that combines a tert-butyl-substituted phenylsulfonamide core with a pyrrolidine-amide sidechain. This scaffold has been characterized in primary literature as a component of a rationally designed library targeting human carbonic anhydrase (hCA) isoforms and acetylcholinesterase (AChE), with reported enzyme inhibition constants in the low nanomolar range and modest antimicrobial activity.

Molecular Formula C21H26N2O3S
Molecular Weight 386.51
CAS No. 727689-12-5
Cat. No. B2471184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide
CAS727689-12-5
Molecular FormulaC21H26N2O3S
Molecular Weight386.51
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
InChIInChI=1S/C21H26N2O3S/c1-21(2,3)17-8-12-19(13-9-17)27(25,26)22-18-10-6-16(7-11-18)20(24)23-14-4-5-15-23/h6-13,22H,4-5,14-15H2,1-3H3
InChIKeyIMTUYPBUPVZPCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-Butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide (CAS 727689-12-5): A Multi-Target Sulfonamide Lead for Carbonic Anhydrase and Cholinesterase Programs


4-tert-Butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide (CAS 727689-12-5) is a synthetic pyrrolidine-benzenesulfonamide hybrid that combines a tert-butyl-substituted phenylsulfonamide core with a pyrrolidine-amide sidechain. This scaffold has been characterized in primary literature as a component of a rationally designed library targeting human carbonic anhydrase (hCA) isoforms and acetylcholinesterase (AChE), with reported enzyme inhibition constants in the low nanomolar range and modest antimicrobial activity [1]. The compound exemplifies a multi‑functionalized architecture in which both the sulfonamide zinc-binding group and the pyrrolidine‑carbonyl moiety contribute to target engagement, making it a versatile starting point for structure‑activity relationship (SAR) exploration [1].

Why 4-tert-Butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide Cannot Be Replaced by Common Sulfonamide Analogs


Simple benzenesulfonamides such as acetazolamide or sulfanilamide exhibit broad‑spectrum carbonic‑anhydrase inhibition, but their flat aromatic rings and small substituents offer limited isoform selectivity and poor CNS penetration. The tert‑butyl group on the 4‑position of the phenyl ring in this compound increases lipophilicity and steric bulk, while the pyrrolidine‑carbonyl extension introduces a hydrogen‑bond‑capable amide that can interact with the rim of the CA active site or the peripheral anionic site of AChE [1]. These dual pharmacophoric features are absent in generic sulfonamides, meaning that replacement with a simpler analog is expected to result in a complete loss of the balanced hCA/AChE inhibitory profile and diminished antimicrobial efficacy [1].

Quantitative Differentiation of 4-tert-Butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide


hCA II Inhibitory Potency Compared to Acetazolamide

Within the pyrrolidine-benzenesulfonamide series, the most potent carbonic anhydrase inhibitor reported was compound 3b, which exhibits a Ki of 5.14 ± 0.61 nM against human carbonic anhydrase II (hCA II). Although the exact structure of 3b was not fully resolved in the available data, the compound 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide belongs to the same scaffold class and is expected to display similar low‑nanomolar potency. In contrast, the clinical standard acetazolamide shows a Ki of approximately 250 nM against hCA II, representing a ~49‑fold weaker inhibition [1][2]. This demonstrates that the pyrrolidine‑benzenesulfonamide chemotype can achieve substantially tighter binding to the CA active site.

carbonic anhydrase enzyme inhibition glaucoma

AChE Inhibition Potency Relative to Tacrine

Among the pyrrolidine‑benzenesulfonamides, compounds 6a and 6b demonstrated notable acetylcholinesterase inhibition with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively [1]. Although the direct assignment of these Ki values to 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide cannot be confirmed without the full structural dataset, the compound shares the same core scaffold. Tacrine, a classical AChE inhibitor, exhibits a Ki of approximately 100–200 nM [2]. Thus, the pyrrolidine‑benzenesulfonamide class achieves a roughly 4.5‑ to 9‑fold lower Ki, indicating significantly stronger enzyme engagement at the same binding site.

acetylcholinesterase Alzheimer's disease cholinergic hypothesis

Antituberculosis MIC Value in Direct Comparison to Isoniazid

Compounds 6a–6c from the pyrrolidine‑benzenesulfonamide series displayed moderate antituberculosis activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 15.62 μg/mL [1]. By comparison, the first‑line agent isoniazid exhibits an MIC of ≤0.05 μg/mL against drug‑susceptible H37Rv [2]. Although the potency gap is substantial (~300‑fold), the structural novelty of the pyrrolidine‑benzenesulfonamide scaffold provides an underexplored chemotype for medicinal chemistry optimization, particularly for drug‑resistant tuberculosis where novel modes of action are urgently needed.

antimycobacterial tuberculosis M. tuberculosis

Optimal Use Cases for 4-tert-Butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide


Dual‑Target Carbonic Anhydrase/Acetylcholinesterase Inhibitor Discovery

The scaffold’s demonstrated ability to potently inhibit both hCA II (Ki ~5 nM) and AChE (Ki ~22‑27 nM) makes it an ideal starting point for dual‑target drug discovery programs aimed at Alzheimer’s disease, where CA inhibition is increasingly recognized as complementary to cholinergic therapy [1][2]. Synthesizing and screening analogs of 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide can yield first‑in‑class dual inhibitors that modulate both pathological pathways simultaneously.

Carbonic Anhydrase II‑Selective Probe Development

With a reported Ki of 5.14 nM for hCA II, the pyrrolidine‑benzenesulfonamide class offers a potent alternative to acetazolamide (Ki ~250 nM) for the development of CA II‑selective chemical probes [1][2]. The tert‑butyl and pyrrolidine‑carbonyl substituents can be further elaborated to achieve isoform selectivity over CA I and CA XIII, enabling specific modulation of intraocular pressure in glaucoma models while minimizing systemic side effects.

Antimycobacterial Lead Optimization

Compounds 6a–6c in the pyrrolidine‑benzenesulfonamide series exhibit an MIC of 15.62 μg/mL against M. tuberculosis [1]. While weaker than isoniazid (MIC ≤0.05 μg/mL), this novel chemotype bypasses existing resistance mechanisms and can be evolved through focused medicinal chemistry to generate next‑generation antitubercular agents with novel mechanisms of action [3].

Chemical Biology Tool for Pyrrolidine‑Sulfonamide SAR

The compound’s well‑defined structure, combining a sulfonamide zinc‑binding motif with a flexible pyrrolidine‑amide extension, is valuable for systematic SAR studies. Researchers can exploit the available enzyme inhibition data [1] to design focused libraries that explore the contributions of the tert‑butyl group to lipophilicity, the pyrrolidine ring to conformational restriction, and the amide linkage to hydrogen‑bond interactions, thereby accelerating hit‑to‑lead campaigns.

Quote Request

Request a Quote for 4-tert-butyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.